6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be achieved through several synthetic routes. One common method involves the use of Debus-Radziszewski synthesis, which is a well-known method for the preparation of imidazole derivatives . This method typically involves the reaction of an aldehyde, an amine, and a glyoxal in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids (e.g., InCl3) or Bronsted acids (e.g., H2SO4) can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and nucleophiles like NaOH and KCN. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has potential as an anticancer, antibacterial, and antiviral agent due to its unique structure and reactivity.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s tricyclic structure makes it a candidate for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1,3-diazole and its derivatives share structural similarities and exhibit various biological activities.
Tricyclic Compounds: Other tricyclic compounds with similar frameworks may also exhibit comparable reactivity and applications.
Uniqueness
What sets 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N5O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H23N5O2/c1-4-12-28-21(25)18(23(30)26-16(3)17-8-6-5-7-9-17)13-19-22(28)27-20-11-10-15(2)14-29(20)24(19)31/h4-11,13-14,16,25H,1,12H2,2-3H3,(H,26,30) |
InChI Key |
SNASXAGFCODNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC(C)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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